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Compound of Interest

Compound Name: Baz2-icr

Cat. No.: B15571862

Technical Support Center: Baz2-icr

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the chemical probe Baz2-icr, with a specific
focus on its potential off-target effects on CECR2.

Frequently Asked Questions (FAQs)

Q1: What is Baz2-icr and what are its primary targets?

Baz2-icr is a potent, cell-active, and orally bioavailable chemical probe designed to selectively
inhibit the bromodomains of BAZ2A (Bromodomain-adjacent to zinc finger domain protein 2A)
and BAZ2B.[1][2] It binds to BAZ2A and BAZ2B with high affinity, exhibiting IC50 values of 130
nM and 180 nM, and dissociation constants (Kd) of 109 nM and 170 nM, respectively.[1][3][4]
BAZ2A is a key component of the Nucleolar Remodeling Complex (NoRC), which is involved in
ribosomal RNA gene silencing and heterochromatin formation.[5][6] The biological role of
BAZ2B is less understood, but it is implicated in chromatin remodeling.[7]

Q2: Does Baz2-icr have known off-target effects?

Yes. While Baz2-icr is highly selective against a broad panel of bromodomains, it has a
documented off-target interaction with the Cat Eye Syndrome Chromosome Region, Candidate
2 (CECR?2) protein.[3][5][6] In a thermal shift assay screen against 47 human bromodomains,
CECR2 was the only significant off-target identified.[5][6] Baz2-icr displays greater than 100-
fold selectivity over other bromodomains, such as BRD4.[3][8] Additionally, a broad receptor
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screen against 55 targets showed a clean profile, indicating high specificity outside of the
bromodomain family.[3][6][9]

Q3: How significant is the off-target binding of Baz2-icr to CECR2?

The binding affinity of Baz2-icr for CECR2 is notably weaker than for its primary targets. The
dissociation constant (Kd) for CECR2, as measured by Isothermal Titration Calorimetry (ITC),
is 1.55 uM (1550 nM).[5][6][9] This results in a selectivity window of approximately 15-fold for
BAZ2A and 10-fold for BAZ2B over CECR2.[1][5][6] A thermal shift assay (Differential Scanning
Fluorimetry) showed a significant temperature shift (ATm) of 5.2°C for BAZ2A and 3.8°C for
BAZ2B, compared to a smaller but still notable shift of 2.0°C for CECR2.[5][6]

Q4: At what concentrations should | use Baz2-icr to minimize CECR2 engagement?

To maintain selectivity and minimize the likelihood of engaging CECRZ2, it is recommended to
use Baz2-icr at the lowest effective concentration possible. Cellular target engagement of
BAZ2A has been confirmed at 1 uM in Fluorescence Recovery After Photobleaching (FRAP)
assays.[4][5] Given the 10- to 15-fold selectivity window, concentrations in the range of 500 nM
to 1 uM are appropriate for cellular studies.[3] Exceeding these concentrations significantly
increases the risk of inhibiting CECR2, which could confound experimental results. A dose-
response experiment is always recommended to determine the optimal concentration for your
specific cell type and assay.

Q5: What are the potential functional consequences of unintended CECR2 inhibition?

CECR2 is a regulatory subunit of the CERF (CECR2-containing remodeling factor) chromatin
remodeling complex and is involved in neurulation, spermatogenesis, and the DNA damage
response.[10][11] More recently, CECR2 has been shown to interact with the acetylated RelA
subunit of NF-kB, promoting inflammatory and metastatic signaling pathways in cancer.[11][12]
[13] Unintended inhibition of CECR2 could therefore impact these pathways, potentially leading
to misinterpretation of data if the observed phenotype is attributed solely to BAZ2A/B inhibition.

Q6: How can | experimentally confirm that my observed phenotype is due to BAZ2 inhibition
and not an off-target effect on CECR2?

To validate that an observed effect is on-target, several control experiments are crucial:
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e Use a Structurally Different BAZ2 Inhibitor: Employing another validated BAZ2A/B inhibitor,
such as GSK2801, can help confirm that the phenotype is not specific to the chemotype of
Baz2-icr.[2]

o Use a Selective CECR2 Inhibitor: Using a selective CECR2 inhibitor, such as NVS-CECR2-
1, can help dissect any contribution from CECR2 inhibition.[14] If the phenotype is
recapitulated with the CECR2 inhibitor but not the alternative BAZ2 inhibitor, it is likely a
CECR2-mediated effect.

e Genetic Knockdown/Knockout: The most definitive approach is to use siRNA or
CRISPR/Cas9 to deplete BAZ2A, BAZ2B, and/or CECR2. If the phenotype observed with
Baz2-icr is mirrored by the genetic knockdown of BAZ2A/B but not CECR?2, it strongly
supports an on-target effect.

o Dose-Response Analysis: A clear dose-response relationship that aligns with the potency of
Baz2-icr on BAZ2A/B provides supporting evidence for an on-target mechanism.

Quantitative Data Summary

The following table summarizes the binding and thermal shift data for Baz2-icr against its
primary targets and the key off-target, CECR2.

- . . . Selectivity
. Binding Biochemical Thermal Shift
Target Protein o over CECR2
Affinity (Kd) Potency (IC50) (ATm)
(by Kd)
109 nM[1][3][4]
BAZ2A 5] 130 nM[1][3][8] 5.2 °C[5][6] ~15-fold
170 nM[1][3][4]
BAZ2B - 180 nM[1][3][8] 3.8 °C[5][6] ~10-fold
1550 nM (1.55 1-fold
CECR2 Not Reported 2.0 °C[5][6][9]
UM)[5][6] (Reference)
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Observed Problem

Potential Cause(s)

Recommended Solution(s)

Ambiguous results or

suspected off-target effects.

1. Inhibitor concentration is too
high: Using Baz2-icr at
concentrations well above 1
UM may lead to significant
CECRZ2 inhibition.2. Phenotype
is CECR2-mediated: The
biological system may be
particularly sensitive to CECR2

modulation.

1. Perform a dose-response
experiment: ldentify the
minimal effective concentration
and correlate it with the 1IC50
for BAZ2A/B.2. Perform control
experiments: Use a structurally
unrelated BAZ2 inhibitor (e.g.,
GSK2801) and/or a selective
CECR2 inhibitor. Validate
findings with siRNA or
CRISPR-mediated knockdown
of BAZ2A/B and CECR2.

No or weak cellular effect
observed at standard

concentrations (< 1 uM).

1. Inhibitor Instability: The
compound may have degraded
due to improper storage or
handling.2. Low Target
Expression: The cell line used
may express low levels of
BAZ2A/B.3. Insufficient Assay
Sensitivity: The chosen
readout may not be sensitive
enough to detect the
consequences of BAZ2

inhibition.

1. Verify compound integrity:
Use a fresh stock of the
inhibitor. Ensure proper
storage at -20°C or -80°C.[1]
[8]2. Confirm target
expression: Use Western Blot
or gPCR to verify BAZ2A and
BAZ2B expression in your cell
line.3. Use a positive control
assay: Perform a direct target
engagement assay like
Cellular Thermal Shift Assay
(CETSA) or FRAP to confirm
the inhibitor is engaging
BAZ2A/B in your cells.[3][5]

Inconsistent results between

experiments.

1. Inconsistent inhibitor
concentration: Errors in dilution
or variations in cell density at
the time of treatment.2. Cell
passage number: Phenotypes
can drift with high passage

numbers.3. Solvent effects:

1. Prepare fresh dilutions:
Make fresh serial dilutions for
each experiment from a
validated stock solution.2. Use
low-passage cells: Maintain a
consistent and low passage
number for all experiments.3.

Maintain consistent solvent

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://www.medchemexpress.com/baz2-icr.html
https://www.tocris.com/products/baz2-icr_5266
https://www.chemicalprobes.org/baz2-icr
https://www.thesgc.org/chemical-probes/baz2-icr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

High concentrations of DMSO concentration: Ensure the final

can affect cellular processes. DMSO concentration is low
(<0.1%) and consistent across
all wells, including vehicle

controls.

Key Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Kd
Determination

This protocol is used to directly measure the binding affinity (Kd), stoichiometry (n), and
thermodynamic parameters (AH, AS) of Baz2-icr binding to a target bromodomain.

Materials:

Purified recombinant bromodomain protein (e.g., BAZ2A, CECR2) dialyzed extensively
against ITC buffer.

Baz2-icr stock solution (e.g., 10 mM in DMSO).

ITC Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NacCl, 0.5 mM TCEP.

Isothermal Titration Calorimeter.

Procedure:
e Sample Preparation:
o Prepare a 20-50 pM solution of the bromodomain protein in the ITC buffer.

o Prepare a 200-500 uM solution of Baz2-icr by diluting the DMSO stock into the final
dialysis buffer. Ensure the final DMSO concentration is matched between the protein
solution and the ligand solution.

e Instrument Setup:

o Thoroughly clean the sample cell and syringe.
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o Set the experimental temperature (e.g., 25°C).

o Load the protein solution into the sample cell and the Baz2-icr solution into the injection
syringe.

o Titration:

o Perform an initial small injection (e.g., 0.5 pL) to remove air bubbles, which should be
discarded from the data analysis.

o Inject 2-3 pL aliquots of the Baz2-icr solution into the protein-filled cell at 150-180 second
intervals to allow the signal to return to baseline. A total of 15-25 injections are typically
performed.

o Stir the sample cell at a constant speed (e.g., 750 rpm) throughout the experiment.
o Data Analysis:
o Integrate the heat change peaks for each injection.

o Subtract the heat of dilution, determined from a control experiment where the ligand is
injected into the buffer alone.

o Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to
determine Kd, n, and AH.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of an inhibitor in a cellular environment by
measuring changes in the thermal stability of the target protein.

Materials:
e Cell line of interest.
o Baz2-icr.

e PBS, protease and phosphatase inhibitors.
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 Lysis buffer (e.g., RIPA buffer).

» Equipment for protein analysis (SDS-PAGE, Western Blot antibodies for BAZ2A/B and a
loading control).

e Thermocycler.
Procedure:
e Cell Treatment:
o Culture cells to ~80% confluency.

o Treat cells with the desired concentration of Baz2-icr or vehicle (DMSO) for a specified
time (e.g., 1-2 hours) at 37°C.

e Harvesting and Heating:

o Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase

inhibitors.
o Aliquot the cell suspension into PCR tubes.

o Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a
thermocycler, followed by cooling at room temperature for 3 minutes.

 Lysis and Protein Quantification:
o Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

o Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to
separate the soluble protein fraction from the aggregated, denatured protein pellet.

o Transfer the supernatant to new tubes and determine the protein concentration.

e Analysis:
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o Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western
Blotting.

o Probe for the target protein (BAZ2A or BAZ2B) and a loading control (e.g., GAPDH).

o Quantify the band intensities. Plot the percentage of soluble protein remaining at each
temperature for both vehicle- and inhibitor-treated samples to generate a "melting curve."
A shift in the curve to the right indicates stabilization of the protein by the inhibitor.
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Caption: Logical diagram of the Baz2-icr inhibitor specificity profile.
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Caption: Experimental workflow for validating on-target effects of Baz2-icr.
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Caption: Simplified signaling context for BAZ2A and CECR2 chromatin remodelers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Potential off-target effects of Baz2-icr on CECRZ2].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15571862#potential-off-target-effects-of-baz2-icr-on-
cecr2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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